molecular formula C13H23BO4 B2414734 Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate CAS No. 2365173-88-0

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate

Cat. No. B2414734
CAS RN: 2365173-88-0
M. Wt: 254.13
InChI Key: UFQVYGHLNLMDMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps. For example, “tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structures were solved by direct methods and refined by the full-matrix least-squares procedure on F2 for all data .

Mechanism of Action

Mode of Action

It’s known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis for the formation of carbon-carbon bonds . They can interact with various biological targets through covalent bonding, which can result in significant changes in the target molecules.

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various types of reactions, including suzuki-miyaura cross-coupling reactions , which are used to form carbon-carbon bonds in organic synthesis. The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can react with the compound. For example, boronic acids are known to be sensitive to pH and can form boronate esters under alkaline conditions .

properties

IUPAC Name

methyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO4/c1-12(2)13(3,4)18-14(17-12)8-9-6-10(7-9)11(15)16-5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQVYGHLNLMDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate

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